molecular formula C7H5ClN4O2 B13933339 Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B13933339
M. Wt: 212.59 g/mol
InChI Key: IEYBFQYOKAWWAB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyrazine core. Its structure includes a chlorine substituent at the 6-position of the pyrazine ring and a methyl ester group at the 3-position of the triazole moiety. The methyl ester group enhances lipophilicity, which may improve membrane permeability, while the chlorine atom contributes to electronic effects that influence reactivity and binding interactions .

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C7H5ClN4O2/c1-14-7(13)6-11-10-5-2-9-4(8)3-12(5)6/h2-3H,1H3

InChI Key

IEYBFQYOKAWWAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C2N1C=C(N=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Diamino Pyrazines with Azides or Nitrites

  • A common approach involves starting from 4,5-diamino-pyrazine derivatives, which are reacted with nitrites or azides to form the triazole ring via intramolecular cyclization.
  • For example, condensation of a 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds has been reported to yield triazolopyrazine derivatives in moderate yields (~30-35%).

Acylation of Tetrazoles Followed by Thermal Ring Transformation

  • Another efficient method involves acylation of tetrazoles, which upon heating undergo ring transformation to yield triazolo-annulated azines.
  • This approach has been successfully applied to 2-chloroazines to produce chloro-substituted triazolopyrazines.

Specific Preparation Methods for Methyl 6-chloro-triazolo[4,3-a]pyrazine-3-carboxylate

While direct literature on the exact preparation of methyl 6-chloro-triazolo[4,3-a]pyrazine-3-carboxylate is limited, synthesis can be inferred from related compounds and general synthetic principles for this class.

Starting Materials

Stepwise Synthetic Route

Step Reaction Conditions Notes
1 Preparation of 6-chloropyrazine-3-carboxylate methyl ester Esterification of 6-chloropyrazine-3-carboxylic acid with methanol and acid catalyst (e.g., H2SO4) Standard Fischer esterification
2 Introduction of amino groups at positions 4 and 5 of pyrazine Nitration or halogenation followed by substitution with ammonia or amines Precursor for triazole ring formation
3 Cyclization with hydrazine hydrate or sodium azide Heating in ethanol or suitable solvent, possibly with acid or base catalyst Formation of fusedtriazolo ring
4 Purification Recrystallization or chromatography To isolate pure methyl 6-chloro-triazolo[4,3-a]pyrazine-3-carboxylate

Example Synthetic Scheme

  • Starting from 6-chloropyrazine-3-carboxylic acid, methyl esterification yields methyl 6-chloropyrazine-3-carboxylate.
  • Subsequent diazotization or amination at appropriate positions, followed by reaction with hydrazine hydrate, promotes cyclization to the triazolo-fused system.
  • Thermal treatment or catalytic conditions facilitate ring closure and formation of the triazolo[4,3-a]pyrazine scaffold.

Research Data and Yields

  • Literature reports on related triazolo-pyrazine compounds indicate yields ranging from 30% to 80%, depending on the specific substituents and reaction conditions.
  • The acylation and thermal ring transformation method yields high purity products suitable for further functionalization.
  • Reaction times vary from several hours to overnight reflux, with solvents such as ethanol, toluene, or acetonitrile commonly used.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Comments
Cyclization of diamino-pyrazine with dicarbonyl compounds 4,5-Diamino-pyrazine derivatives, 1,2-dicarbonyls Base or acid catalyst Reflux in ethanol or similar solvent 30-35% Symmetrical dicarbonyls preferred to avoid isomer mixtures
Acylation of tetrazoles followed by thermal ring transformation Tetrazoles, 2-chloroazines Acid catalysts, heat Reflux in toluene or chlorinated solvents 60-80% Efficient for chloro-substituted triazolopyrazines
Hydrazine hydrate cyclization Pyrazine esters, hydrazine hydrate Heat, ethanol solvent Heating 4-12 hours 50-70% Common method for fused triazolopyrazines

Notes on Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for triazole protons and pyrazine ring protons confirm ring fusion.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight (~213 g/mol).
  • X-ray Crystallography: Confirms planar fused ring system and position of chlorine substituent.
  • IR Spectroscopy: Ester carbonyl stretch (~1730 cm^-1) and triazole ring vibrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate and related triazolo-fused heterocycles:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Triazolo[4,3-a]pyrazine 6-Cl, 3-COOCH₃ Lipophilic ester group; potential intermediate for drug discovery.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate (CAS 75680-93-2) Triazolo[4,3-b]pyridazine 6-Cl, 3-COOCH₂CH₃ Pyridazine core (vs. pyrazine); lower similarity score (0.55) due to ring fusion differences.
5-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 5-Cl, 3-CF₃ Trifluoromethyl group enhances metabolic stability; explored in agrochemicals.
1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid Triazolo[4,3-a]pyrazine 3-COOH Free carboxylic acid derivative; used in metal coordination studies.
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Partially saturated core 3-CH₃, tetrahydro pyrazine Reduced aromaticity increases solubility; scaffold for CNS-targeting agents.
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 6-Cl, 3-(3-methylphenyl) Bulky aryl substituent; studied via X-ray crystallography for structural analysis.

Key Structural and Functional Differences

Core Heterocycle :

  • Pyrazine vs. Pyridazine: The triazolo[4,3-a]pyrazine core (target compound) has two adjacent nitrogen atoms in the six-membered ring, whereas triazolo[4,3-b]pyridazine derivatives (e.g., CAS 75680-93-2) feature a pyridazine ring with nitrogen atoms at positions 1 and 2. This difference alters electronic properties and hydrogen-bonding capabilities .

Substituent Effects :

  • Chlorine Position : In the target compound, chlorine at position 6 (pyrazine) contrasts with 5-chloro derivatives (e.g., ). Positional isomerism impacts steric and electronic interactions in biological systems .
  • Ester vs. Acid : The methyl ester group (target compound) improves lipophilicity compared to the free carboxylic acid (), which is critical for bioavailability in drug design .

Biological Relevance :

  • Triazolo[4,3-a]pyrazine derivatives with ester groups (e.g., target compound) are often intermediates in synthesizing antihypertensive agents, as seen in related triazolo-pyrimidine systems ().
  • Partially saturated analogs (e.g., 3-Methyl-5,6,7,8-tetrahydro derivative) show enhanced solubility, making them suitable for central nervous system applications .

Synthetic Routes :

  • The target compound is synthesized via cyclization of hydrazine derivatives with chloro-substituted precursors, a method shared with triazolo[4,3-b]pyridazines ().
  • Trifluoromethyl-substituted analogs () require specialized fluorination techniques, increasing synthetic complexity .

Biological Activity

Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS Number: 2256052-28-3) is a compound belonging to the triazolo[4,3-a]pyrazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula: C8_{8}H7_{7}ClN4_{4}O\
  • Molecular Weight: 212.59 g/mol
  • Density: Not available
  • Boiling Point: Not available

Biological Activities

This compound exhibits a range of biological activities that are significant in drug discovery. The following sections detail these activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of triazolo[4,3-a]pyrazine showed promising results against various cancer cell lines:

  • In vitro Studies:
    • Compound 22i exhibited IC50_{50} values of:
      • A549 (lung cancer): 0.83 ± 0.07 μM
      • MCF-7 (breast cancer): 0.15 ± 0.08 μM
      • HeLa (cervical cancer): 2.85 ± 0.74 μM
    • Additionally, it demonstrated c-Met kinase inhibition with an IC50_{50} of 48 nM .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • In vitro Antibacterial Testing:
    • The synthesized derivatives were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
    • Notably, some compounds exhibited MICs comparable to first-line antibiotics like ampicillin .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentActivity TypeObservations
Alkyl chainsAntibacterialLonger alkyl chains improved activity due to increased lipophilicity .
AromaticAntitumorElectron-donating groups enhanced activity against cancer cells .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazolo[4,3-a]pyrazine derivatives:

  • Study on Antitumor Activity :
    • A series of derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase and induce apoptosis in cancer cell lines. The findings suggest that modifications at specific positions on the triazole ring can significantly enhance antitumor efficacy .
  • Antibacterial Evaluation :
    • In a comparative study, derivatives were tested against standard bacterial strains using the microbroth dilution method. Some compounds showed promising antibacterial activity with MIC values indicating effectiveness similar to established antibiotics .

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